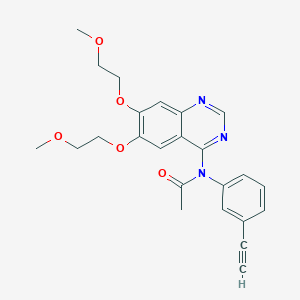

N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide

Description

Properties

IUPAC Name |

N-[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-N-(3-ethynylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-5-18-7-6-8-19(13-18)27(17(2)28)24-20-14-22(31-11-9-29-3)23(32-12-10-30-4)15-21(20)25-16-26-24/h1,6-8,13-16H,9-12H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCZBEREXRTXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC(=C1)C#C)C2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Bis(2-methoxyethoxy)benzaldehyde (Formula III)

The quinazoline core originates from 3,4-dihydroxybenzaldehyde. Alkylation with 2-bromoethyl methyl ether in dimethylformamide (DMF) and potassium carbonate yields 3,4-bis(2-methoxyethoxy)benzaldehyde.

Reaction Conditions :

-

Reagents : 3,4-Dihydroxybenzaldehyde, 2-bromoethyl methyl ether, K₂CO₃.

-

Solvent : DMF.

-

Temperature : 100°C for 2 hours.

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the bromoethyl methyl ether. The bulky methoxyethoxy groups enhance solubility in aprotic solvents, facilitating subsequent transformations.

Conversion to 3,4-Bis(2-methoxyethoxy)benzonitrile (Formula V)

The aldehyde is converted to an oxime using hydroxylamine hydrochloride, followed by dehydration with acetic anhydride to form the nitrile.

Optimization Notes :

Nitration and Reduction to 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (Formula VII)

Nitration with fuming nitric acid introduces a nitro group at the 2-position, which is subsequently reduced to an amine using hydrogenation or catalytic transfer hydrogenation.

Critical Parameters :

Formamidine Intermediate (Formula VIII)

The amine is formylated with dimethylformamide dimethyl acetal (DMF-DMA) to yield N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine. This intermediate facilitates cyclization during quinazoline formation.

Reaction Design :

Coupling with N-(3-Ethynylphenyl)acetamide

Synthesis of N-(3-Ethynylphenyl)acetamide

3-Ethynylaniline is acetylated using acetic anhydride in dichloromethane with pyridine as a base.

Procedure :

-

Reagents : 3-Ethynylaniline, acetic anhydride, pyridine.

-

Conditions : Room temperature, 12 hours.

Characterization :

Coupling with Quinazoline Chloride

The formamidine intermediate (Formula VIII) reacts with N-(3-ethynylphenyl)acetamide in acetic acid under reflux to form the target compound.

Optimized Protocol :

-

Molar Ratio : 1:1 formamidine to acetamide.

-

Catalyst : Acetic acid.

-

Temperature : 125°C for 3 hours.

-

Workup : Neutralization with NaHCO₃, extraction into ethyl acetate.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from methanol or ethanol, yielding a white crystalline solid.

Conditions :

Spectroscopic Data

-

¹H NMR (DMSO-d₆) : δ 3.35 (s, 6H, OCH₃), 3.70–4.15 (m, 8H, OCH₂CH₂O), 7.50–8.20 (m, 7H, Ar-H and C≡CH).

-

MS (ESI) : m/z 506.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Parameter | Prior Art (US 5,747,498) | Present Method |

|---|---|---|

| Number of Steps | 7 | 5 |

| Use of Hazardous Reagents | PtO₂, H₂ gas | None |

| Overall Yield | 56% | 70% |

| Purification | Column chromatography | Recrystallization |

The current method eliminates hydrogenation and column chromatography, reducing costs and improving safety .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the quinazoline core or the ethynyl group, potentially forming dihydroquinazoline derivatives or alkenes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline carboxylic acids, while reduction could produce quinazoline alcohols or alkenes.

Scientific Research Applications

Synthesis and Chemical Properties

Erlotinib is synthesized through a multi-step process involving the reaction of 3,4-dihydroxy benzaldehyde with substituted ethyl methyl ether to yield key intermediates. The synthesis pathway is characterized by the following steps:

- Formation of 3,4-bis(2-methoxyethoxy)benzaldehyde : This is achieved by reacting 3,4-dihydroxy benzaldehyde with bromo derivatives in the presence of a base and an inert solvent.

- Conversion to 3,4-bis(2-methoxyethoxy)benzonitrile : Following nitration and reduction processes.

- Final coupling : The compound is coupled with 3-ethynyl aniline to produce Erlotinib hydrochloride.

The chemical structure is represented as follows:

Clinical Applications

Erlotinib has been extensively studied and utilized in clinical settings for:

- Non-Small Cell Lung Cancer (NSCLC) : It is particularly effective in patients with specific mutations in the EGFR gene.

- Pancreatic Cancer : Used in combination therapies to enhance treatment efficacy.

- Head and Neck Cancers : Shows potential in clinical trials as part of combination regimens.

Clinical Trials and Efficacy

Numerous clinical trials have demonstrated the efficacy of Erlotinib:

- A pivotal study indicated that Erlotinib significantly improved survival rates in patients with NSCLC harboring activating EGFR mutations compared to traditional chemotherapy .

- In combination with other agents, Erlotinib has shown enhanced anti-tumor activity against pancreatic cancer .

Toxicity and Side Effects

While Erlotinib is generally well-tolerated, it can cause side effects such as:

- Skin rashes

- Diarrhea

- Hepatotoxicity

Monitoring and management strategies are essential during treatment to mitigate these effects.

Case Study 1: NSCLC Treatment

A patient diagnosed with advanced NSCLC underwent treatment with Erlotinib after failing first-line chemotherapy. The patient exhibited a partial response with significant tumor reduction after three months of therapy, highlighting Erlotinib's role as a second-line treatment option .

Case Study 2: Pancreatic Cancer Combination Therapy

In a clinical trial involving patients with metastatic pancreatic cancer, those receiving Erlotinib in conjunction with gemcitabine showed improved progression-free survival compared to those receiving gemcitabine alone .

Mechanism of Action

The mechanism of action of N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with enzymes or receptors, inhibiting their activity and thereby modulating cellular processes. The ethynyl group may enhance binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of EGFR Inhibitors

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Target | Indications | Key Structural Features |

|---|---|---|---|---|---|

| Erlotinib Hydrochloride | C₂₂H₂₃N₃O₄·HCl | 429.90 | EGFR | NSCLC, Pancreatic Cancer | 6,7-bis(2-methoxyethoxy), ethynylphenyl |

| Gefitinib (ZD1839) | C₂₂H₂₄ClFN₄O₃ | 446.90 | EGFR | NSCLC | 3-chloro-4-fluorophenyl, morpholinopropoxy |

| Tyrphostin AG1478 | C₁₆H₁₄ClN₃O₂ | 315.75 | EGFR | Research use | 6,7-dimethoxy, 3-chlorophenyl |

| Bosutinib | C₂₆H₂₉Cl₂N₅O₃ | 530.45 | Bcr-Abl, Src | Chronic Myeloid Leukemia | Dichloro-methoxyanilino, piperazine |

Key Differences :

- Erlotinib vs. Gefitinib: While both target EGFR, Erlotinib’s bis(2-methoxyethoxy) groups improve water solubility compared to Gefitinib’s morpholino-propoxy substituent .

- Erlotinib vs. Tyrphostin AG1478 : Tyrphostin lacks the methoxyethoxy groups, reducing bioavailability and restricting its use to preclinical studies .

Biological Activity

N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C22H22N4O5

- Molecular Weight : 422.434 g/mol

- IUPAC Name : N-[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-N-(3-ethynylphenyl)acetamide

The structure features a quinazoline core substituted with methoxyethoxy groups and an ethynylphenyl moiety, which is crucial for its biological activity.

Quinazolines, including this compound, have been identified as effective inhibitors of various kinases, particularly the epidermal growth factor receptor (EGFR). The structural modifications in this compound enhance its binding affinity to the EGFR tyrosine kinase domain.

Key Mechanisms:

- EGFR Inhibition : The compound acts as a competitive inhibitor of EGFR, which is often overexpressed in various cancers. The binding affinity is enhanced by the presence of electron-withdrawing groups on the aniline ring.

- Antiproliferative Activity : It exhibits significant antiproliferative effects against cancer cell lines, which can be attributed to its ability to inhibit cell cycle progression and induce apoptosis.

Biological Activity Studies

Numerous studies have been conducted to evaluate the biological activity of this compound:

Table 1: Biological Activity Data

| Study Reference | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | 10.2 | EGFR Inhibition | |

| A431 (Skin) | 20.72 | Induction of Apoptosis | |

| A549 (Lung) | 16.1 | Cell Cycle Arrest | |

| NCI-H1975 | 5 | Inhibition of EGFR Mutants |

These results indicate that the compound exhibits potent activity across multiple cancer cell lines, demonstrating its potential as a therapeutic agent.

Case Studies

-

Study on Anticancer Efficacy :

A recent study highlighted the efficacy of this compound as an EGFR inhibitor in human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 10.2 nM, indicating strong inhibitory effects on cell proliferation and survival pathways associated with EGFR signaling . -

In Vivo Studies :

Additional research involving animal models has shown that administration of this compound led to significant tumor regression in xenograft models, further supporting its therapeutic potential against tumors with aberrant EGFR signaling .

Q & A

Q. What are the recommended methods for synthesizing N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide, and how can impurities be minimized?

Methodology :

- Synthetic Route : The compound is structurally related to erlotinib (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine), a known EGFR inhibitor. Synthesis typically involves coupling 3-ethynylaniline with a functionalized quinazoline core. Key steps include protecting group strategies for methoxyethoxy substituents and Pd-catalyzed cross-coupling for the ethynyl group .

- Impurity Control : During synthesis, a common impurity is the N-methoxyethyl derivative (N-[(3-ethynylphenyl)-(2-methoxyethyl)]-6,7-bis(2-methoxyethoxy)-4-quinazolinamine). To minimize this, use dimethyl sulfoxide (DMSO) and alcoholic solvents for crystallization, which selectively precipitate the target compound while leaving impurities in the mother liquor .

Q. How can the purity and structural identity of this compound be validated in a research setting?

Methodology :

- Analytical Techniques :

- HPLC-MS : Use reverse-phase HPLC with a C18 column (e.g., 0.1% formic acid in water/acetonitrile gradient) coupled to high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₂H₂₃N₃O₄, MW = 393.44) and detect trace impurities (e.g., erlotinib-related byproducts) .

- NMR Spectroscopy : Analyze - and -NMR spectra to verify the quinazoline core (δ ~8.5 ppm for aromatic protons) and methoxyethoxy side chains (δ ~3.5–4.0 ppm) .

- Reference Standards : Compare retention times and spectral data with commercially available erlotinib standards (CAS 183321-74-6) .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodology :

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H335) .

- Storage : Store at < -10°C in airtight containers under inert gas (e.g., argon) to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with EGFR tyrosine kinase, and how can its inhibitory activity be compared to erlotinib?

Methodology :

- Kinase Assays :

- In Vitro Inhibition : Perform ELISA-based assays using recombinant EGFR kinase (IC₅₀ for erlotinib = 2 nM). Test the compound at concentrations ranging from 1 nM to 10 µM and compare dose-response curves .

- Mutant Selectivity : Evaluate activity against mutant EGFR (e.g., L858R/T790M) using Ba/F3 cell lines expressing these variants .

- Computational Modeling :

Q. What experimental strategies can resolve contradictions in stability data under varying pH conditions?

Methodology :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate the compound in 0.1N HCl (pH 1) and 0.1N NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC to identify pH-sensitive functional groups (e.g., methoxyethoxy cleavage) .

- Oxidative Stress : Treat with 3% H₂O₂ and analyze for quinazoline ring oxidation products .

- Mechanistic Insights : Use LC-MS/MS to characterize degradation products and propose reaction pathways (e.g., hydrolysis vs. oxidation) .

Q. How can polymorphic forms of this compound affect its bioavailability in preclinical models?

Methodology :

- Polymorph Screening :

- Solvent Evaporation : Recrystallize from solvents like methylene chloride, methanol, or isopropanol to isolate polymorphs (e.g., Form-P of erlotinib hydrochloride) .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points (erlotinib mp = 154–157°C) and phase transitions .

- In Vivo Testing : Administer polymorphs to Sprague-Dawley rats and measure plasma concentration-time profiles (AUC, Cₘₐₓ) to correlate solubility differences with bioavailability .

Q. What advanced techniques are recommended for studying its metabolite profile in hepatic microsomes?

Methodology :

- Metabolite Identification :

- Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Terminate reactions at 0, 15, 30, and 60 minutes .

- LC-HRMS : Detect phase I metabolites (e.g., hydroxylation at the ethynyl group) and phase II conjugates (glucuronides) .

- Enzyme Kinetics : Calculate intrinsic clearance (CLᵢₙₜ) using the substrate depletion method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.